molecular formula C8H10ClNO2 B146435 5-Chloro-2,4-dimethoxyaniline CAS No. 97-50-7

5-Chloro-2,4-dimethoxyaniline

Cat. No. B146435
CAS RN: 97-50-7
M. Wt: 187.62 g/mol
InChI Key: OLCMNCWEUMBNIS-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxyaniline is a chemical compound that is derived from nitrobenzene. It is a variant of aniline where the benzene ring is substituted with chlorine and methoxy groups at specific positions. The compound is of interest due to its potential applications in various chemical syntheses and its structural properties that may influence its physical and chemical behavior.

Synthesis Analysis

The synthesis of 5-Chloro-2,4-dimethoxyaniline is described in a study where it is produced from 2,5-dimethoxy-4-chloro-nitrobenzene using iron powder in a mixture of ethanol and water as the medium . The research explores various reduction conditions, including the molar ratios of nitrobenzene to iron powder and to acetic acid, the volume ratio of ethanol to water, the type of electrolyte used, and the molar ratio of nitrobenzene to electrolyte. After examining these conditions, the study proposes an optimum condition for the production of 5-Chloro-2,4-dimethoxyaniline.

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 5-Chloro-2,4-dimethoxyaniline, the structure of related compounds such as 4,4'- and 6,6'-dimethyl-2,2'-bipyridyl complexes with chloranilic acid is analyzed . These studies provide insights into how substitutions on the benzene ring can affect molecular interactions, such as hydrogen bonding and crystal packing, which are also relevant for understanding the behavior of 5-Chloro-2,4-dimethoxyaniline.

Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-2,4-dimethoxyaniline are not explicitly detailed in the provided papers. However, the synthesis process itself involves a reduction reaction where the nitro group of the precursor compound is reduced to an amine group . This reaction is fundamental to the production of 5-Chloro-2,4-dimethoxyaniline and showcases its reactivity under specific conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,4-dimethoxyaniline are not directly reported in the provided papers. However, the study of related compounds and their phase transitions, vibrations, and methyl group tunneling can give a general idea of the properties that 5-Chloro-2,4-dimethoxyaniline might exhibit . For instance, the phase transition behavior and the effect of crystal packing on the properties of the compound can be inferred to some extent from the behavior of similar compounds.

Scientific Research Applications

Crystal Structure Analysis

5-Chloro-2,4-dimethoxyaniline has been used in the formation of inorganic-organic hybrid complexes, such as with Zn(II), characterized by X-ray crystallography. This complex demonstrated a layered organization of ZnCl4 2- inorganic entities, water molecules, and -NH3+ groups (Glaoui et al., 2009).

Synthesis of Organic Cation Monophosphate

Another study focused on the synthesis and characterization of a new organic cation 5-chloro(2,4-dimethoxy)anilinium monophosphate. This compound, exhibiting a unique crystal structure, was investigated using methods such as NMR spectroscopy and IR thermal analysis (Kefi et al., 2007).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of phthalocyanine derivatives, including those substituted with 5-chloro-2,4-dimethoxyaniline, revealed potential applications in photodynamic therapy (PDT). These studies focused on the effects of the substituted groups and central metal ions on the properties of phthalocyanines (Demirbaş et al., 2017).

Conductive Polymer Research

5-Chloro-2,4-dimethoxyaniline has also played a role in the development of conductive polymers. Studies on poly(2,5-dimethoxyaniline) (PDMA) explored its properties, including its efficient catalysis of the proton-dependent benzoquinone-hydroquinone couple, and its potential applications in electrochemical devices (Storrier et al., 1994).

Solubility Measurement and Correlation

The solubility of derivatives like 4-chloro-2,5-dimethoxyaniline in various solvents has been extensively studied. These studies provide valuable data for the chemical processing and manufacturing industries, offering insights into the preferred solvents for specific chemical reactions and product separation processes (Zhang et al., 2015).

Detection of Amino Acids

5-Chloro-2,4-dimethoxyaniline-based polymers have been utilized in the detection of amino acids like glutamic acid. Research has shown that such polymers can enhance the oxidation of glutamic acids, indicating potential applications in bioanalytical chemistry (Zeng et al., 2019).

Safety And Hazards

5-Chloro-2,4-dimethoxyaniline is classified as a substance with potential hazards. It may cause skin irritation, eye irritation, and may be harmful if inhaled . Safety measures include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-chloro-2,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCMNCWEUMBNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059153
Record name 5-Chloro-2,4-dimethoxyaniline
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Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-dimethoxyaniline

CAS RN

97-50-7
Record name 5-Chloro-2,4-dimethoxyaniline
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Record name 5-Chloro-2,4-dimethoxyaniline
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Record name 5-Chloro-2,4-dimethoxyaniline
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Record name Benzenamine, 5-chloro-2,4-dimethoxy-
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Record name 5-Chloro-2,4-dimethoxyaniline
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Record name 5-chloro-2,4-dimethoxyaniline
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Record name 5-CHLORO-2,4-DIMETHOXYANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
R Hodges, A Taylor - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
4-Acetoxy-5-chloro-3-methoxy-2-nitrobenzaldehyde can be obtained by nitration of acety1-5-ch1orovani11in,* and we considered that further elaboration should yield the required …
Number of citations: 2 pubs.rsc.org
M El Glaoui, R Kefi, E Jeanneaub… - The Open …, 2009 - benthamopen.com
The new inorganic-organic hybrid complex of Zn (II) with 5-Chloro-2, 4-dimethoxyaniline,(5-Cl-2, 4-(OCH3) 2C6H2NH3) 2ZnCl4. 3H2O, has been prepared and characterized by X-ray …
Number of citations: 3 benthamopen.com
IV Hopper, JH MacGrcor… - … of the Society of Dyers and …, 1939 - Wiley Online Library
In the present paper the constitution of some members of the. Naphtol AS series (IG) i R considered, thew ccmmrrcial products being usually arylamides of 2-liyciroxg-3-naphthoic acid …
Number of citations: 5 onlinelibrary.wiley.com
W He, B Zhou, W Liu, M Zhang, Z Shen… - Journal of Medicinal …, 2015 - ACS Publications
N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB, 1a) is found to be an inhibitor of the fat mass and obesity associated protein (FTO). The crystal …
Number of citations: 88 pubs.acs.org
E Mohammadinasab, M Rezaei - IAU Entomological Research …, 2019 - jer.arak.iau.ir
In recent decades, computational methods with regard to accurate validation parameters for the determination of the physical- chemistry properties of compounds have been considered …
Number of citations: 2 jer.arak.iau.ir
CM Moser, GS Melville Jr - Journal of the American Chemical …, 1950 - ACS Publications
N3, N1-Diethyl-3, 5-dibromosulf anilamide.—N1, N1-Diethylsulfanilamide4 (25 g.) was dissolved in 250 cc. of glacial acetic acid. Bromine (44 g.) dissolved in 175 cc. of glacial acetic …
Number of citations: 0 pubs.acs.org
G Germinario, ECL Rigante, ID van der Werf… - Journal of analytical and …, 2017 - Elsevier
Triarylmethane (TAM) dyes are commonly used in modern inks and paints and are of large interest in different fields of application such as cultural heritage, forensic sciences, dying …
Number of citations: 24 www.sciencedirect.com
L Hu, Z Li, Y Li, J Qu, YH Ling, J Jiang… - Journal of medicinal …, 2006 - ACS Publications
Two series of carbazole sulfonamides related to Combretastatin A4 (1) were synthesized and evaluated for antiproliferative activity. Thirteen of the 26 new sulfonamides exhibited IC 50 …
Number of citations: 128 pubs.acs.org
RF Milligan, L Koch - Journal of the American Chemical Society, 1950 - ACS Publications
Discussion The apparent pH dependence of the oxygen ex-change between nitrates and water is to be inferred by comparison of the results of Winter, Carlton and Briscoe, and Hall and …
Number of citations: 1 pubs.acs.org
SD CLEMANS - 1967 - search.proquest.com
The investigations reported her ein were carried out at Sterling-Winthrop Research Institute. The author is indebted to the management of Sterling-Winthrop Research Institute and to …
Number of citations: 2 search.proquest.com

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